Methyl 5-methoxy-1H-indole-7-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methoxy-1H-indole-7-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Nenitzescu indole synthesis, which involves the reaction of an o-nitrotoluene with an enamine .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of methanesulfonic acid as a catalyst under reflux conditions in methanol can produce high yields of the desired indole derivative .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Methyl 5-methoxy-1H-indole-7-carboxylate has numerous applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. These interactions contribute to its biological effects, such as antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
- Methyl indole-7-carboxylate
Uniqueness
Methyl 5-methoxy-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-methoxy-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-10(7)9(6-8)11(13)15-2/h3-6,12H,1-2H3 |
InChI Key |
YFRVZHHUHWJLGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)C(=O)OC |
Origin of Product |
United States |
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